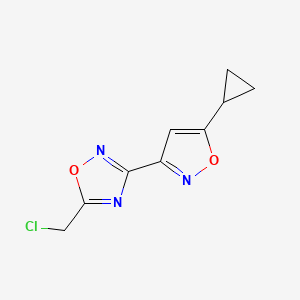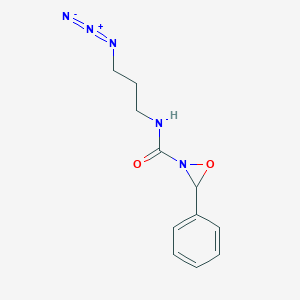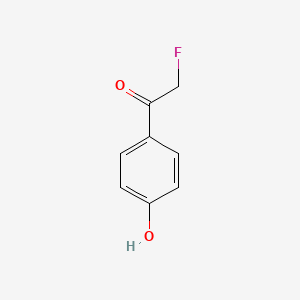
2-Fluoro-1-(4-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7FO2 It is a derivative of acetophenone, where a fluorine atom is substituted at the second position and a hydroxyl group at the fourth position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone followed by a nucleophilic substitution reaction with potassium fluoride. The reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed:
Oxidation: 4-Fluoro-2-hydroxybenzoic acid.
Reduction: 2-Fluoro-1-(4-hydroxyphenyl)ethanol.
Substitution: 2-Azido-1-(4-hydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(4-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Fluoro-1-(4-fluorophenyl)ethanone
- 2-Fluoro-1-(4-methoxyphenyl)ethanone
- 2-Fluoro-1-(4-chlorophenyl)ethanone
Comparison: Compared to its analogs, 2-Fluoro-1-(4-hydroxyphenyl)ethanone is unique due to the presence of both a hydroxyl and a fluorine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
295779-85-0 |
|---|---|
Fórmula molecular |
C8H7FO2 |
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
2-fluoro-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7FO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 |
Clave InChI |
GWZZQBNFCRWWLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


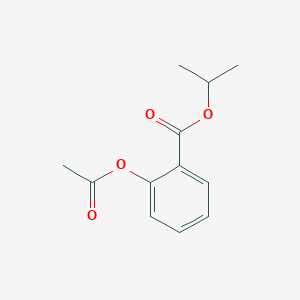
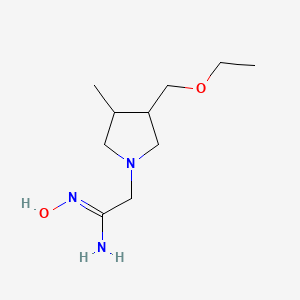
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
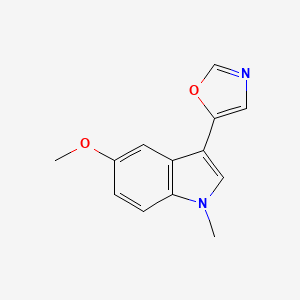
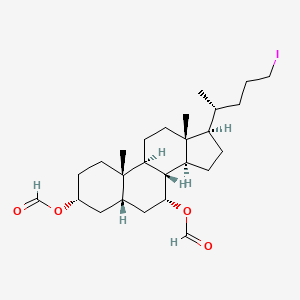
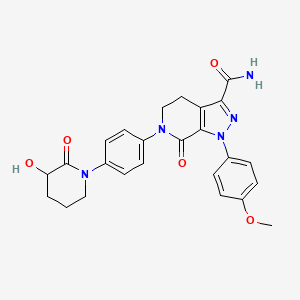
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
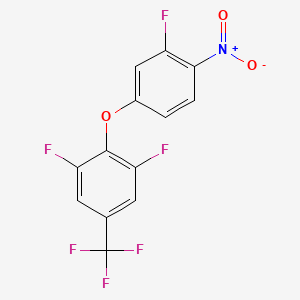
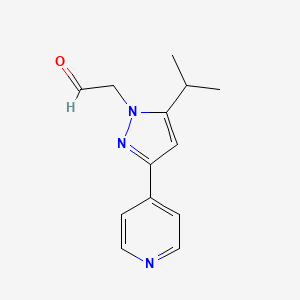
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
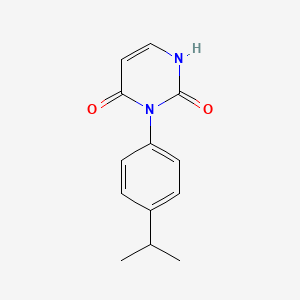
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)
